molecular formula C9H7ClF2O3 B8086514 3-Chloro-5-(2,2-difluoroethoxy)benzoic acid

3-Chloro-5-(2,2-difluoroethoxy)benzoic acid

Cat. No.: B8086514
M. Wt: 236.60 g/mol
InChI Key: MPSXMLCWDOQACM-UHFFFAOYSA-N
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Description

3-Chloro-5-(2,2-difluoroethoxy)benzoic acid is an organic compound with the molecular formula C9H7ClF2O3 It is a derivative of benzoic acid, featuring a chloro group at the 3-position and a difluoroethoxy group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(2,2-difluoroethoxy)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-chlorobenzoic acid and 2,2-difluoroethanol.

    Esterification: The 3-chlorobenzoic acid is first esterified with 2,2-difluoroethanol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

    Hydrolysis: The resulting ester is then hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(2,2-difluoroethoxy)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Esterification: Alcohols in the presence of acid catalysts (e.g., sulfuric acid) are typical.

    Reduction: Lithium aluminum hydride in anhydrous ether is a standard reagent.

Major Products

    Substitution: Products include 3-amino-5-(2,2-difluoroethoxy)benzoic acid or 3-thio-5-(2,2-difluoroethoxy)benzoic acid.

    Esterification: Esters such as 3-chloro-5-(2,2-difluoroethoxy)benzoate.

    Reduction: 3-chloro-5-(2,2-difluoroethoxy)benzyl alcohol.

Scientific Research Applications

3-Chloro-5-(2,2-difluoroethoxy)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe molecule in studies of enzyme-substrate interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Chloro-5-(2,2-difluoroethoxy)benzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The difluoroethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-fluorobenzoic acid: Similar structure but with a fluorine atom instead of a difluoroethoxy group.

    2-Chloro-5-(trifluoromethyl)benzoic acid: Features a trifluoromethyl group instead of a difluoroethoxy group.

    2,6-Difluorobenzoic acid: Contains two fluorine atoms at the 2- and 6-positions.

Uniqueness

3-Chloro-5-(2,2-difluoroethoxy)benzoic acid is unique due to the presence of both a chloro and a difluoroethoxy group, which imparts distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and in biological research.

Properties

IUPAC Name

3-chloro-5-(2,2-difluoroethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O3/c10-6-1-5(9(13)14)2-7(3-6)15-4-8(11)12/h1-3,8H,4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSXMLCWDOQACM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OCC(F)F)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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